molecular formula C20H23N3O5 B4133887 N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide

N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide

Cat. No. B4133887
M. Wt: 385.4 g/mol
InChI Key: RKKQINUJPVYARG-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide, also known as EMBO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.

Mechanism of Action

N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide works by binding to the active site of histone deacetylase, preventing it from removing acetyl groups from histones. This leads to an increase in the acetylation of histones, which can result in changes in gene expression. In cancer cells, this can lead to the activation of tumor suppressor genes and the suppression of oncogenes, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide can induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. In vivo studies have shown that N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide can inhibit tumor growth in mice and improve cognitive function in rats with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide is its specificity for histone deacetylase, which can lead to fewer off-target effects compared to other histone deacetylase inhibitors. However, N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide's low solubility in water can make it difficult to work with in lab experiments. Additionally, its high cost and limited availability can be a limitation for some research groups.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide. One area of interest is the development of more efficient synthesis methods to improve its availability and reduce its cost. Another area of research is the investigation of N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide's potential applications in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide's mechanism of action and its potential for combination therapy with other drugs.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide has been shown to have potential applications in various scientific research areas, including cancer treatment, neurodegenerative diseases, and infectious diseases. It has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes, making N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide a potential candidate for cancer therapy.

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazinyl]-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-3-28-15-10-8-14(9-11-15)21-18(24)12-13-19(25)22-23-20(26)16-6-4-5-7-17(16)27-2/h4-11H,3,12-13H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKQINUJPVYARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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